molecular formula C16H16O3 B6401629 4-(3-Ethoxyphenyl)-3-methylbenzoic acid CAS No. 1261894-19-2

4-(3-Ethoxyphenyl)-3-methylbenzoic acid

Cat. No.: B6401629
CAS No.: 1261894-19-2
M. Wt: 256.30 g/mol
InChI Key: XFFNZGCYLXKLIJ-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenyl)-3-methylbenzoic acid is an organic compound with a complex aromatic structure It consists of a benzoic acid core substituted with an ethoxy group at the 3-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the ethylation of 3-hydroxybenzaldehyde to form 3-ethoxybenzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxyphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-(3-Carboxyphenyl)-3-methylbenzoic acid.

    Reduction: 4-(3-Ethoxyphenyl)-3-methylbenzyl alcohol.

    Substitution: 4-(3-Ethoxy-4-nitrophenyl)-3-methylbenzoic acid (nitration product).

Scientific Research Applications

4-(3-Ethoxyphenyl)-3-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxyphenyl)-3-methylbenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(3-Ethoxyphenyl)-3-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a methyl group.

Uniqueness

4-(3-Ethoxyphenyl)-3-methylbenzoic acid is unique due to the specific combination of substituents on the benzoic acid core. The ethoxy group provides different electronic and steric effects compared to other substituents, potentially leading to unique chemical reactivity and biological activity.

Properties

IUPAC Name

4-(3-ethoxyphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-19-14-6-4-5-12(10-14)15-8-7-13(16(17)18)9-11(15)2/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFNZGCYLXKLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690011
Record name 3'-Ethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-19-2
Record name 3'-Ethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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